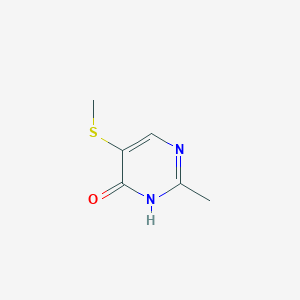

2-Methyl-5-(methylthio)pyrimidin-4-ol

Description

Overview of Pyrimidine (B1678525) Derivatives in Fundamental Chemical Sciences

Pyrimidine is a six-membered aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of the ring. jocpr.comchemchart.comresearchgate.net This core structure is a vital component in numerous biologically significant molecules. The most prominent examples are the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of nucleic acids, DNA and RNA, thereby playing a central role in genetic coding and cellular function. chemchart.comlookchem.comnih.gov

The pyrimidine ring system is not only prevalent in nature but is also a key scaffold in synthetic chemistry. lookchem.com Its derivatives exhibit a vast array of biological and pharmacological activities, making them attractive targets for drug discovery and development. chemscene.comnih.gov The synthetic versatility of the pyrimidine nucleus allows for the creation of a wide range of derivatives with diverse properties. nih.gov These compounds have found applications as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive agents, among others. chemscene.comnih.gov The widespread presence of the pyrimidine moiety in natural products and pharmaceuticals underscores its fundamental importance in medicinal and organic chemistry. lookchem.com

Academic Significance of Heterocyclic Ring Systems in Synthetic and Structural Chemistry

Heterocyclic compounds are cyclic organic compounds that contain at least one atom of an element other than carbon within their ring structure, with common heteroatoms being nitrogen, oxygen, and sulfur. This class of compounds is of immense academic and practical importance, constituting more than half of all known organic compounds.

In synthetic chemistry, heterocycles are crucial building blocks for creating complex molecules with specific functions. The presence of heteroatoms imparts unique electronic and steric properties to the ring, influencing its reactivity and three-dimensional shape. This allows chemists to design and synthesize novel compounds with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. The development of new synthetic methodologies for the construction and functionalization of heterocyclic rings is a major focus of contemporary organic chemistry research.

From a structural chemistry perspective, heterocyclic rings provide rigid scaffolds that are essential for the specific intermolecular interactions required for biological activity. The arrangement of heteroatoms and substituents determines a molecule's ability to bind to biological targets like enzymes and receptors. The study of their conformation, aromaticity, and electronic structure provides deep insights into the relationship between molecular structure and chemical reactivity.

Contextualization of 2-Methyl-5-(methylthio)pyrimidin-4-ol within Pyrimidine Chemistry

Detailed research findings, including specific synthetic routes and comprehensive spectral data for the exact isomer This compound , are not extensively documented in publicly available scientific literature. However, its structure can be analyzed based on the established chemistry of its constituent parts and related, more thoroughly studied isomers.

The molecule consists of a pyrimidin-4-ol core, which is a common tautomeric form of a pyrimidone. This core is substituted at three positions:

A methyl group (-CH₃) at position 2.

A hydroxyl group (-OH) at position 4.

A methylthio group (-SCH₃) at position 5.

The synthesis of such a molecule would likely involve multi-step processes common in pyrimidine chemistry. These could include the cyclization of a β-dicarbonyl compound (or its equivalent) with a nitrogen-containing reagent like an amidine or urea (B33335), followed by functional group manipulations such as halogenation and subsequent nucleophilic substitution to introduce the methylthio group at the C-5 position. lookchem.com

While specific data for this compound is scarce, data for the related isomer 2-(Methylthio)pyrimidin-4-ol (B48172) is available and can provide some context for the expected physicochemical properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆N₂OS | chemscene.com |

| Molecular Weight | 142.18 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 46.01 Ų | |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

| Melting Point | 200.0 to 204.0 °C | chemscene.com |

The presence of the additional methyl group at position 2 in the target compound, This compound , would slightly increase its molecular weight and likely alter its electronic properties and solubility compared to the isomer in the table. The electron-donating nature of the methyl group could influence the reactivity of the pyrimidine ring. The methylthio group at position 5 is a key feature, and similar substitutions in other heterocyclic systems are often explored for their potential to modulate biological activity. Further dedicated research would be necessary to fully elucidate the specific chemical properties and potential applications of this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66699-20-5 |

|---|---|

Molecular Formula |

C6H8N2OS |

Molecular Weight |

156.21 g/mol |

IUPAC Name |

2-methyl-5-methylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H8N2OS/c1-4-7-3-5(10-2)6(9)8-4/h3H,1-2H3,(H,7,8,9) |

InChI Key |

UBLLXSPLKOQPRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=O)N1)SC |

Origin of Product |

United States |

Structural Analysis and Spectroscopic Characterization of 2 Methyl 5 Methylthio Pyrimidin 4 Ol

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR) is essential for the unambiguous characterization of 2-Methyl-5-(methylthio)pyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrimidine (B1678525) Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For pyrimidine derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively. mdpi.comresearchgate.net

¹H NMR: The proton NMR spectrum of a pyrimidine derivative would typically show signals for the aromatic protons on the pyrimidine ring and the protons of the methyl and methylthio substituent groups. nih.gov The chemical shifts of the ring protons are influenced by the electronic effects of the substituents.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule, including the carbons of the pyrimidine ring and the substituent groups. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the assignment of signals in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | ~2.5 | ~20 |

| C5-SCH₃ | ~2.4 | ~15 |

| C6-H | ~7.5-8.0 | ~150-160 |

| C2 | - | ~160-170 |

| C4 | - | ~160-170 |

| C5 | - | ~110-120 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. researchgate.netcreative-proteomics.com For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can offer valuable structural information, revealing how the molecule breaks apart under ionization. sapub.orgacs.org

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₆H₈N₂OS |

| Molecular Weight | 156.21 g/mol |

| Key Fragmentation Pathways | Loss of CH₃, SCH₃, and CO moieties |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H or N-H stretch (depending on the tautomeric form), C=O stretch (in the keto form), C=N, and C=C stretching vibrations of the pyrimidine ring. researchgate.netchemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| O-H/N-H | Stretching | 3200-3500 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=O (keto form) | Stretching | 1650-1700 |

| C=N/C=C (ring) | Stretching | 1500-1650 |

Investigation of Tautomerism in Pyrimidin-4-ol Systems

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. Pyrimidin-4-ol systems are well-known to exhibit this behavior. ias.ac.in

Keto-Enol Tautomerism in Pyrimidin-4-ols (e.g., pyrimidin-4(1H)-one and pyrimidin-4(3H)-one forms)

Pyrimidin-4-ols can exist in equilibrium between the enol form (pyrimidin-4-ol) and the more stable keto forms (pyrimidin-4(1H)-one or pyrimidin-4(3H)-one). acs.orgacs.org The position of this equilibrium is influenced by factors such as the solvent and the presence of other substituents on the pyrimidine ring. nih.govchemicalbook.com In many cases, the keto form is the predominant tautomer. researchgate.netmasterorganicchemistry.com Computational studies have shown that the keto form of 4(3H)-pyrimidinone is more stable than the hydroxyl form. nih.gov

Thione-Thiol Tautomerism in Related Mercaptopyrimidines

Analogous to the keto-enol tautomerism, mercaptopyrimidines can undergo thione-thiol tautomerism. cdnsciencepub.com In this case, the equilibrium is between the thiol (-SH) form and the thione (C=S) form. The stability of these tautomers is also dependent on the solvent, with polar solvents generally favoring the thione form. researchgate.netresearchgate.net The sulfur atom's ability to stabilize a negative charge better than oxygen contributes to the stability of the thione tautomer. stackexchange.com

Spectroscopic Approaches to Characterize Tautomeric Equilibria (e.g., UV-Vis Spectroscopy, Low-Temperature NMR)

The existence of this compound in different tautomeric forms, primarily the keto (-one) and enol (-ol) forms, can be investigated using various spectroscopic techniques. UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for studying these dynamic equilibria.

UV-Vis Spectroscopy is a valuable method for probing tautomeric equilibria in solution. Different tautomers, having distinct electronic structures, typically exhibit different absorption maxima (λmax). For instance, the keto and enol forms of pyrimidine derivatives have different chromophores, leading to unique UV-Vis spectral signatures. By analyzing the absorption spectra under various conditions (e.g., changing solvent polarity or pH), it is possible to determine the relative populations of the tautomers. In many pyrimidin-4-one systems, the keto form is the major tautomer in both polar and non-polar solvents, a preference that can be quantified by observing the characteristic absorption bands.

Low-Temperature NMR Spectroscopy is an indispensable technique for the detailed structural characterization of tautomers. At room temperature, if the rate of interconversion between tautomers is fast on the NMR timescale, the resulting spectrum will show averaged signals for the atoms involved in the tautomerism. By lowering the temperature, the rate of this exchange can be slowed down, allowing for the observation of distinct signals for each tautomer. This provides direct evidence for the existence of multiple species in equilibrium and allows for their individual characterization. For example, in related pyrimidine derivatives, variable-temperature 1H and 13C NMR studies have been successfully employed to resolve the signals of coexisting tautomers and to determine their equilibrium constants at different temperatures. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can further aid in the unambiguous structural assignment of the different tautomeric forms.

A hypothetical study of this compound could yield data similar to that observed for other substituted pyrimidines, as illustrated in the table below.

| Spectroscopic Technique | Tautomer | Expected Observation |

| UV-Vis Spectroscopy | Keto form (pyrimidin-4-one) | Characteristic absorption band at a specific λmax. |

| Enol form (pyrimidin-4-ol) | A distinct absorption band at a different λmax, often at a shorter wavelength. | |

| Low-Temperature NMR | Keto form (pyrimidin-4-one) | Separate sets of 1H and 13C signals for the methyl, methylthio, and pyrimidine ring protons and carbons. |

| Enol form (pyrimidin-4-ol) | A second set of distinct 1H and 13C signals corresponding to the enol tautomer. |

Influence of Substituents (e.g., methyl and methylthio groups) on Tautomeric Preferences

The electronic nature and position of substituents on the pyrimidine ring play a crucial role in determining the position of the tautomeric equilibrium. The methyl and methylthio groups in this compound are expected to influence the relative stability of the keto and enol forms.

The methyl group at the C2 position is an electron-donating group through an inductive effect. This can influence the electron density distribution in the pyrimidine ring and, consequently, the stability of the tautomers. Studies on related pyrimidine derivatives have shown that electron-donating groups can affect the basicity of the ring nitrogens and the acidity of the hydroxyl/NH protons, thereby shifting the tautomeric equilibrium.

The interplay of these substituent effects determines the predominant tautomer. In many pyrimidin-4-one systems, the keto form is favored, and it is likely that for this compound, the pyrimidin-4-one tautomer would also be the more stable form under most conditions.

| Substituent | Position | Electronic Effect | Expected Influence on Tautomeric Equilibrium |

| Methyl (-CH3) | C2 | Electron-donating (inductive) | May slightly favor one tautomer over the other by altering ring electron density. |

| Methylthio (-SCH3) | C5 | Electron-donating (resonance), Electron-withdrawing (inductive) | The net effect can stabilize or destabilize specific tautomeric forms depending on the balance of these effects. |

Solvent Effects on Tautomeric Equilibria

The surrounding solvent environment can have a profound impact on the tautomeric equilibrium of a molecule. This is because different tautomers often have different polarities and abilities to form hydrogen bonds. Polar solvents tend to stabilize more polar tautomers, while non-polar solvents favor less polar forms.

For pyrimidin-4-one/pyrimidin-4-ol systems, the keto tautomer is generally more polar than the enol tautomer due to the presence of the carbonyl group. Therefore, increasing the polarity of the solvent is expected to shift the equilibrium towards the keto form. Protic solvents, which can act as hydrogen bond donors and acceptors, can further stabilize the keto form by forming hydrogen bonds with the carbonyl oxygen and the N-H group.

In studies of related heterocyclic systems, such as purines, a wide range of solvents has been used to investigate these effects. mdpi.com The stability of different tautomers can vary significantly with the dielectric constant of the solvent. For this compound, one would anticipate that in a polar protic solvent like water or methanol, the pyrimidin-4-one form would be significantly favored, whereas in a non-polar solvent like dioxane or chloroform, the proportion of the pyrimidin-4-ol tautomer might increase.

| Solvent | Polarity | Expected Effect on Tautomeric Equilibrium |

| Water, Methanol | Polar, Protic | Stabilizes the more polar keto tautomer through hydrogen bonding and dipole-dipole interactions. |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar, Aprotic | Stabilizes the more polar keto tautomer. |

| Dioxane, Chloroform | Non-polar | May favor the less polar enol tautomer to a greater extent compared to polar solvents. |

Crystallographic Studies of Pyrimidine Derivatives (if available for related structures)

While a crystal structure for this compound is not publicly available, analysis of the crystal structures of related pyrimidine derivatives provides valuable insights into the likely solid-state structure and intermolecular interactions.

Crystallographic studies on compounds like 5-methylpyrimidine (B16526) and 2-aminopyrimidine (B69317) have revealed detailed information about bond lengths, bond angles, and intermolecular hydrogen bonding patterns. scispace.com In the solid state, pyrimidin-4-one derivatives predominantly exist in the keto form. These molecules often form hydrogen-bonded dimers or more extended networks. For example, 2-amino-5,6-dimethylpyrimidin-4-one has been shown to crystallize in different tautomeric forms and exhibit distinct hydrogen-bonding motifs. nih.gov

| Related Compound | Key Crystallographic Features |

| 5-Methylpyrimidine scispace.com | Provides data on the effect of a methyl substituent on the pyrimidine ring geometry. |

| 2-Chloropyrimidine scispace.com | Illustrates the influence of an electron-withdrawing group on bond lengths and angles. |

| 2-Aminopyrimidine scispace.com | Shows the impact of an electron-donating group and its participation in hydrogen bonding. |

| 2-Amino-5,6-dimethylpyrimidin-4-one nih.gov | Demonstrates the existence of different tautomers in the solid state and varied hydrogen-bonding patterns. |

Reactivity and Reaction Mechanisms of 2 Methyl 5 Methylthio Pyrimidin 4 Ol Derivatives

Electronic Structure and Theoretical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, thus relating to its nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. For pyrimidine (B1678525) derivatives, the nature and position of substituents significantly influence the energies of the frontier orbitals and thus the HOMO-LUMO gap. Electron-donating groups, such as the methyl group at the 2-position, would be expected to raise the HOMO energy, while the electron-withdrawing nature of the pyrimidine ring itself and the presence of the methylthio group would influence the LUMO energy.

Table 1: Theoretical Reactivity Descriptors (Conceptual) This table is conceptual as specific data for 2-Methyl-5-(methylthio)pyrimidin-4-ol was not found in the searched literature. The values are illustrative for a typical pyrimidine derivative.

| Descriptor | Conceptual Description | Expected Influence of Substituents |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to nucleophilicity. | The methyl group at C2 and the hydroxyl group at C4 would likely increase the HOMO energy. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. | The pyrimidine ring nitrogens and the methylthio group would likely lower the LUMO energy. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | The combination of electron-donating and withdrawing features would result in a moderate gap. |

Chemical hardness (η) and the global electrophilicity index (ω) are quantum chemical descriptors that provide further insight into the reactivity of a molecule. Chemical hardness is a measure of the resistance to a change in electron distribution or charge transfer and is related to the HOMO-LUMO gap. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

The global electrophilicity index quantifies the ability of a molecule to accept electrons. It is a function of the electronic chemical potential and the chemical hardness. For pyrimidine derivatives, the presence of electron-withdrawing groups would be expected to increase the electrophilicity index, making the molecule a better electron acceptor. Substituents like chlorine or fluorine at various positions on the pyrimidine ring are known to increase the electrophilicity of the ring, thereby accelerating nucleophilic substitution reactions.

Table 2: Conceptual Reactivity Indices This table is conceptual as specific data for this compound was not found in the searched literature.

| Index | Formula | Conceptual Significance |

|---|---|---|

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. Hard molecules are less reactive. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ is the electronic chemical potential | Quantifies the electrophilic nature of a molecule. |

Mechanistic Investigations of Chemical Transformations

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens (positions 2, 4, and 6). Electrophilic substitution, on the other hand, is generally difficult unless the ring is activated by electron-donating groups.

The 2-methylthio group in pyrimidine derivatives is a known leaving group in nucleophilic substitution reactions. Studies on related compounds, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have shown that the methylthio group can be displaced by strong nucleophiles. rsc.org For instance, treatment with sodium cyanide has been observed to displace the methylthio group. rsc.org Similarly, 2-sulfonylpyrimidines, which are structurally related, are highly reactive towards nucleophilic attack by thiols, such as cysteine. nih.gov In these reactions, the sulfonyl group acts as an excellent leaving group, facilitating S-arylation. nih.gov In comparison, the corresponding 2-methylthio pyrimidines are far less reactive. nih.gov

For this compound, nucleophilic attack could potentially occur at the C2 position, leading to the displacement of the methylthio group. The reactivity would be influenced by the nature of the nucleophile and the reaction conditions. The presence of the hydroxyl group at C4, which exists in tautomeric equilibrium with the keto form (pyrimidinone), would also modulate the electronic properties of the ring and influence the regioselectivity of the attack.

Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. However, the presence of activating groups can facilitate such reactions. In this compound, the methyl group at C2 and the hydroxyl group at C4 are electron-donating and would activate the ring. The most likely position for electrophilic attack would be the C5 position, which is activated by both the C4-hydroxyl and the C2-methyl groups.

The role of the ring nitrogen atoms in the homolytic reactivity of pyrimidine derivatives is less commonly explored than their role in polar reactions. In general, nitrogen-containing heterocycles can participate in radical reactions. The nitrogen atoms, with their lone pairs of electrons, can influence the stability of adjacent radical centers. In the context of homolytic bond cleavage, for instance, the bond between the pyrimidine ring and the methylthio group could potentially undergo homolysis under photochemical or high-temperature conditions. The resulting pyrimidinyl radical's stability would be influenced by the delocalization of the unpaired electron over the aromatic system, including the nitrogen atoms. However, specific studies on the homolytic reactivity of this compound derivatives are not prominent in the literature.

Intermolecular Interactions and Self-Association in Pyrimidine Systems

The structure of this compound, featuring a pyrimidine core with hydroxyl, methyl, and methylthio substituents, allows for a variety of intermolecular interactions that dictate its physical properties and behavior in different environments. These interactions are primarily governed by hydrogen bonding and aromatic stacking forces.

The pyrimidin-4-ol moiety exists in a tautomeric equilibrium with its keto form, 2-methyl-5-(methylthio)pyrimidin-4(3H)-one. This allows the molecule to act as both a hydrogen bond donor (via the N-H and O-H groups) and an acceptor (via the ring nitrogens and the carbonyl/hydroxyl oxygen). This duality is fundamental to the self-association of pyrimidinone systems, which often form robust hydrogen-bonded dimers and larger supramolecular assemblies. rsc.org Studies on similar pyrimidinone scaffolds have shown that N-H···O hydrogen bonds are a predominant and energetically significant interaction, contributing substantially to the stability of crystalline structures. rsc.org

In addition to hydrogen bonding, π-π stacking interactions are a significant force in the self-association of pyrimidine systems. The electron-deficient nature of the pyrimidine ring facilitates attractive interactions with other aromatic systems. While purines generally exhibit stronger self-stacking tendencies than pyrimidines, the substituents on the this compound ring modify its stacking behavior. rsc.orgwur.nl The methyl and methylthio groups can influence the geometry and strength of these stacking interactions, potentially contributing to the formation of ordered structures in the solid state or in solution. The interplay between planar hydrogen bonding and perpendicular stacking interactions is a defining characteristic of many substituted pyrimidines, leading to complex three-dimensional architectures. researchgate.net

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Moieties | Description |

|---|---|---|

| Hydrogen Bonding (Donor) | Pyrimidinol O-H, Pyrimidinone N-H | The molecule can donate a proton to a hydrogen bond acceptor. |

| Hydrogen Bonding (Acceptor) | Ring Nitrogens, Carbonyl/Hydroxyl Oxygen | The lone pairs on nitrogen and oxygen atoms can accept a proton from a hydrogen bond donor. |

| π-π Stacking | Pyrimidine Ring | The aromatic rings can stack on top of each other, stabilized by van der Waals and electrostatic forces. |

| Hydrophobic Interactions | Methyl Group, Methylthio Group | These nonpolar groups can interact favorably with other nonpolar groups, particularly in aqueous environments. |

| Dipole-Dipole Interactions | Entire Molecule | The polar nature of the C=O, C-N, and C-S bonds creates a molecular dipole, leading to electrostatic interactions. |

Oxidation and Reduction Pathways of Thioether and Hydroxyl Moieties

The thioether and hydroxyl groups attached to the pyrimidine ring of this compound are the primary sites for oxidation and reduction reactions, respectively. The reactivity of these moieties is influenced by the electronic nature of the pyrimidine core.

The methylthio (thioether) group is susceptible to oxidation, which typically proceeds in a stepwise manner. Mild oxidizing agents can convert the thioether to a sulfoxide (B87167). Further oxidation under more vigorous conditions yields the corresponding sulfone. Research on the oxidation of various pyrimidine thioethers has demonstrated that reagents like hydrogen peroxide, often in the presence of an acid catalyst, are effective for these transformations. researchgate.net The conversion of the thioether to sulfoxide and then to sulfone significantly alters the electronic properties of the substituent, making the sulfonyl group a potent electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions. nih.gov This enhanced reactivity of 2-sulfonylpyrimidines, compared to their 2-methylthio counterparts, highlights the importance of the oxidation state of the sulfur atom. nih.gov

Table 2: Oxidation Products of the Methylthio Group

| Reactant | Oxidizing Agent | Product | Oxidation State of Sulfur |

|---|---|---|---|

| This compound | Mild (e.g., H₂O₂/AcOH) | 2-Methyl-5-(methylsulfinyl)pyrimidin-4-ol | +2 (Sulfoxide) |

| This compound | Strong (e.g., excess H₂O₂) | 2-Methyl-5-(methylsulfonyl)pyrimidin-4-ol | +4 (Sulfone) |

The reduction of the pyrimidine ring, particularly in derivatives containing a hydroxyl group (or its tautomeric keto form), has been explored using complex metal hydrides like lithium aluminum hydride (LiAlH₄). rsc.org The pyrimidine ring itself can be reduced, typically at the 1,6-positions, to yield a dihydropyrimidine (B8664642) derivative. rsc.orgresearchgate.net The outcome of the reduction is highly dependent on the substituents present on the ring. Electron-withdrawing groups tend to activate the ring toward hydride attack. researchgate.net For hydroxypyrimidines, the reaction can be complex. While the primary reaction may be the reduction of the aromatic system, other functional groups can also be reduced depending on the reaction conditions. For instance, studies on related ethyl 2-methylthiopyrimidine-5-carboxylates show that reduction with LiAlH₄ can lead to 1,6-dihydropyrimidines. rsc.orgresearchgate.net The presence of the hydroxyl/oxo group at the 4-position influences the electron density of the ring and, consequently, its susceptibility to reduction. researchgate.net

Computational Chemistry and Molecular Modeling Studies of Pyrimidine Derivatives

Quantum Chemical Calculations for Conformational and Tautomeric Analysis

The compound 2-Methyl-5-(methylthio)pyrimidin-4-ol can exist in several tautomeric forms due to proton migration. The primary equilibrium is the lactam-lactim tautomerism involving the pyrimidin-4-ol ring.

Lactam (keto) form: 2-Methyl-5-(methylthio)pyrimidin-4(3H)-one

Lactim (enol) form: this compound

Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to determine the optimized geometry of each tautomer. By calculating the total electronic energy (and correcting for zero-point vibrational energy), the relative stabilities can be precisely quantified. For many pyrimidine (B1678525) systems, the lactam form is found to be significantly more stable than the lactim form. Computational studies on related heterocyclic systems have shown that the energy difference between isomers can be substantial, often in the range of several kcal/mol, indicating that one form will heavily predominate under equilibrium conditions. jchemrev.comresearchgate.net For example, in studies of triazolopyrimidine rearrangements, the relative stability between different isomers was found to be as high as 50.1 kJ mol⁻¹ (approximately 12 kcal/mol). jchemrev.com

These calculations provide key data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular structure for each stable isomer. jchemrev.com

Table 1: Representative Tautomeric Equilibrium Data for a Pyrimidin-4-one System (Hypothetical)

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Lactam Form | B3LYP/6-311+G(d,p) | 0.00 | >99% |

| Lactim Form | B3LYP/6-311+G(d,p) | +5.8 | <1% |

Note: Data are illustrative and based on typical findings for related pyrimidine derivatives.

The flexibility of the pyrimidine scaffold is largely determined by its substituents. In this compound, the primary source of conformational flexibility arises from the rotation of the methyl group and, more significantly, the methylthio (-S-CH₃) group.

Quantum chemical calculations can map the potential energy surface associated with the rotation around the C5-S bond. This analysis reveals the energy barriers between different rotational isomers (rotamers) and identifies the most stable conformation. DFT studies on nucleoside analogs have successfully predicted the existence of multiple stable conformations, including open and closed forms stabilized by intramolecular hydrogen bonds. researchgate.net The energy differences between these conformers dictate the molecule's dynamic behavior in solution.

Density Functional Theory (DFT) Applications in Pyrimidine Research

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying complex organic molecules like pyrimidine derivatives. physchemres.org

DFT calculations are routinely used to predict various spectroscopic data, which can then be compared with experimental results to confirm molecular structures. plu.mx

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. This allows for the assignment of specific spectral bands to the stretching and bending modes of functional groups within the molecule.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these computed shifts with experimental data is a powerful method for structural elucidation and confirming the dominant tautomeric form in solution. nih.gov

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. jchemrev.com These calculations help interpret the electronic structure and the nature of the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). jchemrev.com The energy gap between the HOMO and LUMO is a key parameter for assessing the chemical reactivity and stability of the molecule. nih.gov

Table 2: Calculated Quantum Chemical Properties for Pyrimidine Derivatives (Illustrative Examples)

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Triazolo[1,5-a]pyrimidines | -6.5 to -7.0 | -1.8 to -2.2 | ~4.3 to 4.8 | 2.5 to 5.0 |

| Pyrimidine-2-thiones | -6.2 | -1.7 | 4.5 | Not Reported |

Data compiled from representative values in computational studies on pyrimidine derivatives. jchemrev.comnih.gov

DFT is an indispensable tool for investigating the pathways of chemical reactions. For pyrimidine derivatives, this includes studying their synthesis, modification, and interaction with other molecules. By mapping the potential energy surface, researchers can identify the transition state structures that connect reactants to products.

The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility. This approach has been used to elucidate complex, multi-step reaction mechanisms for the synthesis of fused pyrimidine systems and to understand regioselectivity in substitution reactions. acs.org Furthermore, DFT can model the interaction of pyrimidine derivatives with biological targets, providing insights into their mechanism of action. researchgate.net

Chemoinformatic Approaches for Pyrimidine Scaffold Exploration

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds and approved drugs. nih.govresearchgate.net Chemoinformatic methods leverage computational tools to analyze and explore the vast chemical space populated by these derivatives.

By calculating a range of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors), large virtual libraries of pyrimidine compounds can be generated and screened for drug-like properties. Chemoinformatic analyses, such as Tanimoto similarity and principal moment of inertia (PMI) analysis, are used to quantify the molecular diversity and three-dimensional shape complexity of these libraries. nih.gov This allows chemists to design novel pyrimidine frameworks that occupy unexplored regions of chemical space, enhancing the potential for discovering new therapeutic agents. nih.govnih.gov

Molecular Shape Diversity Analysis (e.g., Principal Moment of Inertia)

The three-dimensional shape of a molecule is a critical determinant of its biological activity. Principal Moment of Inertia (PMI) analysis is a powerful computational method used to quantify and visualize the shape diversity of a collection of molecules. By representing each molecule as a point in a triangular plot based on its principal moments of inertia, researchers can classify molecular shapes as rod-like, disk-like, or sphere-like.

A study on conformationally diverse pyrimidine-embedded medium/macro- and bridged cyclic scaffolds demonstrated the utility of PMI analysis in exploring the shape space of novel pyrimidine derivatives. nih.gov The researchers synthesized a library of these complex molecules and performed conformational analysis to identify low-energy conformers. nih.gov The PMI plot of these newly synthesized compounds was then compared to known bioactive pyrimidine molecules and natural products. nih.gov

The analysis revealed that while many known bioactive pyrimidine compounds are predominantly flat, occupying the rod- and disc-like regions of the PMI plot, the newly synthesized collection of pyrimidine-embedded polyheterocycles covered a much broader range of 3D molecular shapes, extending into the more spherical regions. nih.gov This high shape diversity suggests the potential for these novel scaffolds to interact with biological targets in ways that are distinct from their flatter counterparts. nih.gov This approach highlights the importance of exploring beyond traditional flat heterocyclic scaffolds to access new areas of biologically relevant chemical space.

| Molecular Class | Predominant Shape | Region in PMI Plot |

|---|---|---|

| Known Bioactive Pyrimidines | Flat (Rod/Disk-like) | Confined to rod- and disc-like regions |

| Novel Pyrimidine-Embedded Polyheterocycles | Diverse (Rod, Disk, Sphere-like) | Broad distribution, extending into spherical regions |

| Natural Products | Diverse | Wide coverage |

Scaffold-Based Chemical Space Mapping and Structural Classification

The pyrimidine ring is a "privileged scaffold," meaning it is a common structural motif in a large number of biologically active compounds. Scaffold-based chemical space mapping allows for the systematic exploration and classification of molecules containing a common core structure. This approach is instrumental in designing libraries of compounds with diverse properties and in understanding structure-activity relationships (SAR).

The construction of DNA-encoded libraries (DELs) based on pyrimidine scaffolds exemplifies a modern approach to mapping the chemical space of this important heterocycle. nih.gov By employing different pyrimidine scaffolds with reactive handles at various positions, researchers can generate vast libraries of compounds through combinatorial chemistry. nih.gov For instance, scaffolds like 5-nitro-4,6-dichloropyrimidine and 5-nitro-2,4-dichloropyrimidine allow for the introduction of diverse building blocks, leading to varied substituent orientations and a broad exploration of chemical space. nih.gov

The regioselectivity of reactions, such as SNAr substitutions on the pyrimidine core, is a critical factor in the design of these libraries and is highly dependent on the nature of the scaffold and the incoming nucleophiles. nih.gov The choice of the pyrimidine scaffold, for example, replacing a chloride at the C2 position with a methylsulfonyl group, can significantly influence the regioselectivity and expand the accessible chemical space. nih.gov Computational tools are often employed to predict reactivity and guide the selection of scaffolds and building blocks to maximize the diversity of the resulting library.

Molecular Docking Studies for Protein Interaction Analysis (Focus on binding mechanisms, not specific biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mechanisms of small molecules, such as pyrimidine derivatives, within the active site of a protein. These studies provide valuable insights into the non-covalent interactions that govern molecular recognition, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Numerous studies have employed molecular docking to elucidate the binding modes of various pyrimidine derivatives to a range of protein targets. For instance, docking studies of pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2) have revealed key interactions responsible for their inhibitory activity. nih.gov These studies often show that the pyrimidine core can act as a scaffold for positioning functional groups that form specific hydrogen bonds with backbone atoms of the protein's active site. nih.gov For example, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while amino or hydroxyl substituents can act as hydrogen bond donors. nih.gov

In another example, molecular docking simulations of novel pyrimidine derivatives with dihydrofolate reductase (DHFR) suggested that the compounds bind within the active site and form favorable interactions with key residues. nih.gov The analysis of the docked poses can rationalize the structure-activity relationships observed in a series of compounds and guide the design of new derivatives with improved binding affinity. The binding energy, often calculated as a docking score, provides a quantitative estimate of the binding affinity, with more negative scores indicating more favorable interactions. remedypublications.com

| Protein Target | Key Interactions with Pyrimidine Derivatives | Significance of Interaction |

|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Hydrogen bonding with active site residues (e.g., LYS 33, THR 14), pi-alkyl interactions. nih.gov | Anchors the ligand in the binding pocket. nih.gov |

| Dihydrofolate Reductase (DHFR) | Good interaction with active site cavities. nih.gov | Contributes to the inhibitory mechanism. nih.gov |

| Anti-diabetic Target (1HNY) | Strong hydrogen bonding. remedypublications.com | Indicates favorable binding and potential for bioactivity. remedypublications.com |

Academic Research Directions and Future Perspectives in Pyrimidine Chemistry

Advancements in Environmentally Benign Synthetic Methodologies for Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant solvent waste. Modern chemistry, however, increasingly emphasizes the development of "green" synthetic routes that are safer, more efficient, and environmentally sustainable. rasayanjournal.co.in For a molecule like 2-Methyl-5-(methylthio)pyrimidin-4-ol, these advanced methodologies offer promising alternatives to classical condensation reactions.

Key green chemistry approaches applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique uses microwave heating as an alternative energy source to accelerate reactions, often leading to significantly shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. ijper.org

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and simplifying purification processes. rasayanjournal.co.ingrowingscience.com

Solvent-Free and Catalyst-Free Conditions: Conducting reactions without a solvent or catalyst, for instance by using techniques like "grindstone chemistry," represents a highly eco-friendly approach that minimizes waste and potential toxicity. researchgate.net

Use of Green Catalysts and Solvents: The replacement of toxic catalysts and volatile organic solvents with benign alternatives, such as water, ionic liquids, or recyclable catalysts, is a cornerstone of green chemistry. rasayanjournal.co.inresearchgate.net

A hypothetical green synthesis for this compound could involve a one-pot, multicomponent reaction using a benign catalyst under microwave irradiation, significantly improving upon traditional multistep syntheses.

| Waste | Significant byproduct and solvent waste | Minimized waste generation rasayanjournal.co.in |

Development of Novel Spectroscopic Probes for Real-Time Monitoring of Tautomeric Transitions

The 4-ol (hydroxy) group on the pyrimidine ring of this compound allows it to exist in a tautomeric equilibrium with its 4-one (keto) form, 2-Methyl-5-(methylthio)pyrimidin-4(3H)-one. Understanding and monitoring this transition is crucial as the dominant tautomer can dictate the molecule's chemical reactivity, binding interactions, and photophysical properties.

Recent advancements in spectroscopy provide powerful tools for studying such dynamic processes in real time.

Ultrafast Transient Absorption (TA) Spectroscopy: With temporal resolutions in the femtosecond range, TA spectroscopy can track the motion of wave packets from the initial Franck-Condon region to conical intersections, providing detailed insights into the excited-state decay mechanisms that are intrinsically linked to tautomeric forms. polimi.itnih.gov

Real-Time Multidimensional NMR: Novel ultrafast 2D NMR techniques can monitor the kinetics of a chemical reaction, allowing for the direct observation of transient intermediates and the formation of final products. nih.gov This could be applied to study the rate of tautomerization under different environmental conditions (e.g., pH, solvent).

Fluorescent Nucleobase Analogs: The development of emissive nucleobase analogs that act as substrates for enzymes allows for the real-time monitoring of enzymatic reactions. escholarship.org By creating an emissive pyrimidine derivative, researchers can track its tautomeric state based on distinct changes in its photophysical properties. escholarship.org

For this compound, these techniques could precisely determine the tautomeric equilibrium constant and the kinetics of interconversion, which are fundamental to predicting its behavior in biological or material science contexts.

Refinement of Computational Models for Predicting Pyrimidine Reactivity and Stability

Computational chemistry has become an indispensable tool for predicting the properties of molecules before they are synthesized. For pyrimidine derivatives, computational models are used to understand stability, reactivity, and potential applications.

Density Functional Theory (DFT): DFT calculations are widely used to determine the ground-state electronic structure, molecular geometries, and vibrational frequencies of molecules. nih.gov For this compound, DFT could be used to calculate the relative energies of its tautomers, predict its HOMO/LUMO energy gap (a key indicator of reactivity), and generate a theoretical molecular electrostatic potential (MEP) map to identify sites susceptible to electrophilic or nucleophilic attack. tandfonline.com

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid models allow for the study of a molecule's behavior in a complex environment, such as a solvent or a protein's active site. nih.gov The pyrimidine core would be treated with a high level of quantum mechanics theory, while the surrounding environment is modeled using classical molecular mechanics, providing a balance between accuracy and computational cost. nih.gov

Machine Learning (ML) Models: By training algorithms on large datasets of known pyrimidine derivatives, ML models can predict properties such as inhibition efficiencies for specific targets (e.g., corrosion inhibitors) or sites of metabolism. researchgate.netoptibrium.com These data-driven models can rapidly screen virtual libraries of compounds to identify promising candidates for synthesis and testing. researchgate.net

Table 2: Computationally Predicted Properties for Pyrimidine and Related Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyrimidine | -7.21 | -0.34 | 6.87 | 2.33 |

| 2-Chloropyrimidine | -7.45 | -1.01 | 6.44 | 3.65 |

| 2-Aminopyrimidine (B69317) | -6.55 | -0.11 | 6.44 | 1.87 |

| 5-Methylpyrimidine (B16526) | -6.99 | -0.24 | 6.75 | 2.51 |

Note: Data for pyrimidine and its chloro-, amino-, and methyl- derivatives are derived from established studies. scispace.com Values for the title compound are qualitative estimates based on known substituent effects.

Exploration of Pyrimidine Frameworks in Materials Science and Supramolecular Chemistry

The pyrimidine scaffold is not only important in biological chemistry but is also a valuable building block in materials science and supramolecular chemistry. Its rigid structure and defined hydrogen bonding capabilities make it ideal for constructing ordered, functional assemblies.

Supramolecular Assembly and Co-crystals: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the hydroxyl and N-H groups of this compound can act as hydrogen bond donors. These interactions can be programmed to direct the self-assembly of molecules into complex, ordered structures like co-crystals. tandfonline.com The design of such materials is crucial for applications in pharmaceuticals and materials engineering.

Frameworks for Protein-Protein Interactions (PPIs): Researchers are moving beyond simple bicyclic pyrimidine structures to create complex, polyheterocyclic frameworks with enhanced 3D structural diversity. nih.gov These novel scaffolds are designed to target the large, flat surfaces typical of protein-protein interfaces, which are often considered "undruggable" by traditional small molecules. nih.gov

Organic Crystalline Salts: By combining pyrimidine-based cations or anions with appropriate counter-ions, it is possible to create organic salts with specific solid-state assemblies stabilized by ionic interactions, hydrogen bonds, and weaker dispersion forces. acs.org Investigating these interactions through techniques like Hirshfeld surface analysis helps in understanding and designing new crystalline materials. tandfonline.comacs.org

The specific substitution pattern of this compound could be exploited to create unique supramolecular synthons, leading to novel materials with tailored physical and chemical properties.

Fundamental Investigations into the Impact of Substituents on Pyrimidine Electronic Structure

The chemical behavior of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents. The title compound features three distinct functional groups whose effects on the electronic structure of the pyrimidine ring can be analyzed based on established chemical principles.

2-Methyl Group (-CH₃): As an electron-donating group (EDG) through induction and hyperconjugation, the methyl group increases the electron density of the pyrimidine ring. This generally activates the ring towards electrophilic substitution (if other groups allow) and can influence the pKa of the ring nitrogens. Studies on 5-methylpyrimidine show this substitution lengthens adjacent C-N bonds. scispace.com

5-Methylthio Group (-SCH₃): The methylthio group is complex; it is electron-withdrawing by induction but can be electron-donating through resonance by sharing a lone pair from the sulfur atom. Its net effect depends on the specific electronic demands of a reaction.

The interplay of these three groups creates a unique electronic environment. Computational studies, such as Natural Bond Orbital (NBO) analysis and Atoms-In-Molecules (AIM) theory, can be used to precisely quantify these electronic effects, revealing how they modulate bond lengths, charge distribution, and intermolecular interaction potentials. rsc.orgacs.org A subtle interplay between the electronic nature of substituents has been shown to dictate reactivity in electrophilic substitution reactions on the pyrimidine ring. csu.edu.au

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.